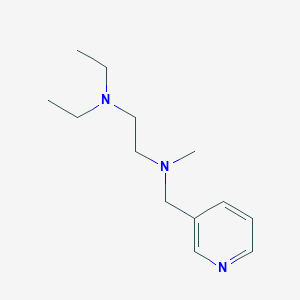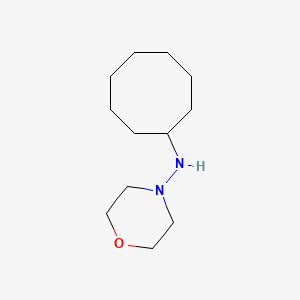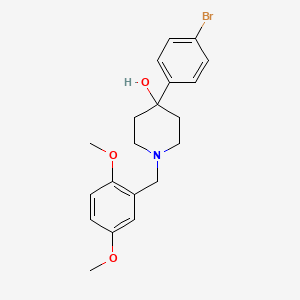
(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine
説明
“(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine” is a chemical compound with the molecular formula C18H21NO. Its molecular weight is 267.4 g/mol. It’s worth noting that 1,2,3,4-tetrahydro- derivatives have been synthesized and evaluated for antitumor activity against various tumor cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity . Another study describes the practical synthetic route for (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity .作用機序
(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine works by interacting with dopamine receptors in the brain. Specifically, it has been shown to bind to the D2 receptor subtype, which is involved in the regulation of dopamine release. By modulating the activity of this receptor, this compound may be able to affect dopamine release and other dopamine-related processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which can lead to a number of physiological effects such as increased heart rate and blood pressure. Additionally, this compound has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety-related disorders.
実験室実験の利点と制限
(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and stored. Additionally, it has a unique mechanism of action that makes it an interesting candidate for further research. However, one limitation is that it can be difficult to work with due to its complex synthesis method and the specialized equipment and techniques required for its production.
将来の方向性
There are a number of future directions for research on (2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine. One area of research that has shown promise is the study of its potential use in the treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand its mechanism of action and how it interacts with other neurotransmitters and receptors in the brain. Finally, there is a need for more research on the potential side effects and safety of this compound, particularly in the context of long-term use.
科学的研究の応用
(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been studied for a variety of scientific research applications. One area of research that has shown promise is the study of the role of dopamine in the brain. This compound has been shown to interact with dopamine receptors in a unique way, which has led to its use in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-9-5-4-8-16(18)13-19-17-11-10-14-6-2-3-7-15(14)12-17/h2-9,17,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBHOUYJBLKKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853998.png)


![N-[4-(trifluoromethyl)benzyl]-1H-indazol-6-amine](/img/structure/B3854020.png)
![(3,4-difluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3854026.png)




![1-benzyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinamine](/img/structure/B3854057.png)
